molecular formula C8H6ClNO B13170843 4-(Chloromethoxy)benzonitrile

4-(Chloromethoxy)benzonitrile

Cat. No.: B13170843
M. Wt: 167.59 g/mol
InChI Key: INWMBIALUYSXPA-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, where a chlorine atom is substituted at the para position of the methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-hydroxybenzonitrile with thionyl chloride to form 4-chloromethoxybenzonitrile. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 4-chloromethoxybenzoic acid.

    Reduction: Formation of 4-chloromethoxybenzylamine.

Scientific Research Applications

4-(Chloromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)benzonitrile depends on its chemical reactivity. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The electron-withdrawing nature of the nitrile group enhances the reactivity of the aromatic ring towards nucleophiles . In oxidation and reduction reactions, the methoxy and nitrile groups undergo transformation, leading to the formation of new functional groups.

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethoxy)benzonitrile is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-(chloromethoxy)benzonitrile

InChI

InChI=1S/C8H6ClNO/c9-6-11-8-3-1-7(5-10)2-4-8/h1-4H,6H2

InChI Key

INWMBIALUYSXPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCl

Origin of Product

United States

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